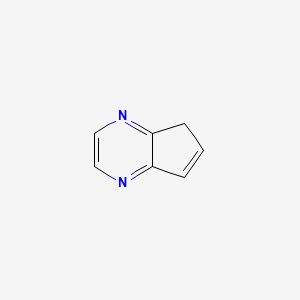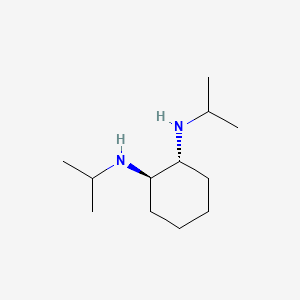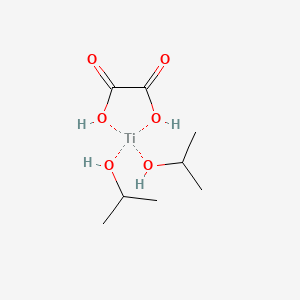
(Oxalato(2-)-O,O')bis(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium is an organotitanium compound known for its unique chemical properties and applications. This compound features titanium coordinated with oxalate and propan-2-ol groups, making it a versatile reagent in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{TiCl}_4 + \text{C}_2\text{H}_2\text{O}_4 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow (\text{Oxalato(2-)-O,O’})\text{bis(propan-2-olato)titanium} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium involves large-scale reactors where titanium tetrachloride is reacted with oxalic acid and isopropanol under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The oxalate and propan-2-ol groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium-based nanomaterials.
Wirkmechanismus
The mechanism by which (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium exerts its effects involves coordination with target molecules through its oxalate and propan-2-ol groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(propan-2-olato)bis(stearato-O)titanium
- Bis(ethyl acetoacetato-O1’,O3)bis(propan-2-olato)titanium
- Bis(2,4-pentanedionato)bis(2-propanolato)titanium
Uniqueness
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium is unique due to its specific coordination environment and the presence of both oxalate and propan-2-ol ligands. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
83877-94-5 |
|---|---|
Molekularformel |
C8H18O6Ti |
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
oxalic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C3H8O.C2H2O4.Ti/c2*1-3(2)4;3-1(4)2(5)6;/h2*3-4H,1-2H3;(H,3,4)(H,5,6); |
InChI-Schlüssel |
NAVBICGKGRSPMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.C(=O)(C(=O)O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




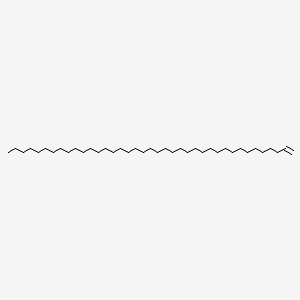

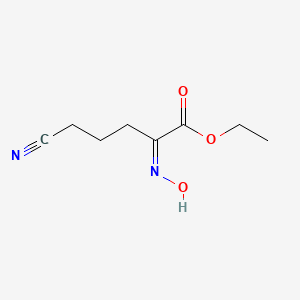
![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

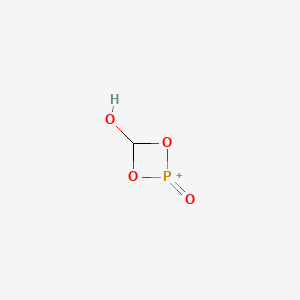

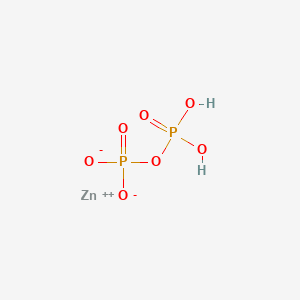
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
